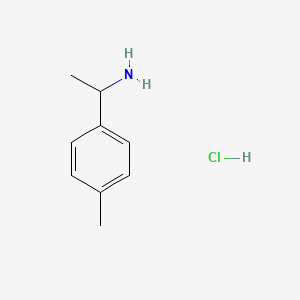
1-(4-Methylphenyl)ethanamine, hcl
Descripción general
Descripción
1-(4-Methylphenyl)ethanamine, hcl, also known as 1-(4-METHYLPHENYL)ETHANAMINE, HCL, is a compound with the molecular formula C9H14ClN . It has a molecular weight of 171.67 g/mol . This compound is a chiral amine .
Molecular Structure Analysis
The InChI code for 1-(4-Methylphenyl)ethanamine, hcl is1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H . The Canonical SMILES string is CC1=CC=C(C=C1)C(C)N.Cl . This compound has a covalently-bonded unit count of 2 . Physical And Chemical Properties Analysis
1-(4-Methylphenyl)ethanamine, hcl has a molecular weight of 171.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 171.0814771 g/mol . The topological polar surface area is 26 Ų . It has a heavy atom count of 11 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity :
- The compound has been utilized in the synthesis of various chemical structures. For instance, it has been involved in the synthesis of novel 2,3,4-trisubstituted chromanes, indicating its utility in complex organic synthesis processes (Korotaev et al., 2017).
- It's also used in the preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for Ketone Reduction, showcasing its application in catalysis and materials science (Facchetti et al., 2016).
Pharmaceutical and Medicinal Chemistry :
- The compound is involved in the synthesis of pharmaceuticals such as Apremilast, indicating its relevance in drug development and pharmaceutical research (Shan et al., 2015).
Material Science and Corrosion Inhibition :
- It's been used in the synthesis of novel hydrazinecarbothioamide as a potential corrosion inhibitor for mild steel in HCl, highlighting its significance in material science and industrial applications (Al-amiery et al., 2013).
- Additionally, it has applications in evaluating Schiff bases as corrosion inhibitors on carbon steel in hydrochloric acid, further supporting its role in corrosion prevention and material protection (Hegazy et al., 2012).
Chemical Analysis and Identification :
- It has been identified and analyzed in compounds like 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine and its analogues by gas chromatography–mass spectrometry analysis, underscoring its relevance in analytical chemistry (Lum et al., 2016).
Safety And Hazards
1-(4-Methylphenyl)ethanamine, hcl is classified as extremely flammable and contains gas under pressure; it may explode if heated . It causes serious eye irritation and is harmful if inhaled . It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and seeking immediate medical assistance if swallowed .
Propiedades
IUPAC Name |
1-(4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBCLYSNFCQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)ethanamine, hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1377847.png)
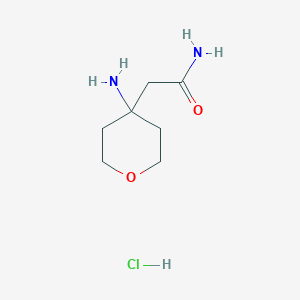
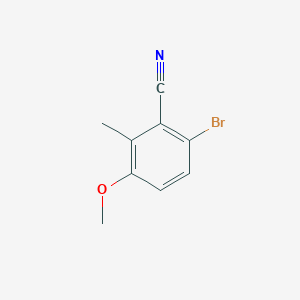
![6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1377851.png)
![[1-(Methanesulfonylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1377853.png)
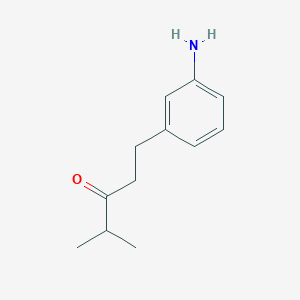
![tert-butyl N-[4-methyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B1377855.png)
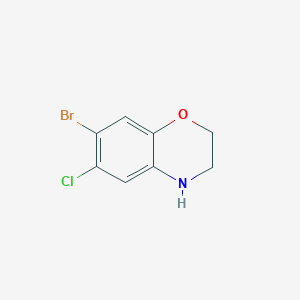
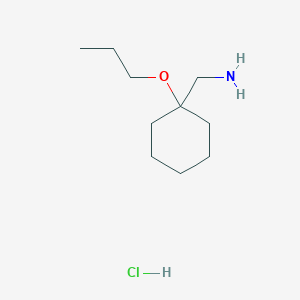
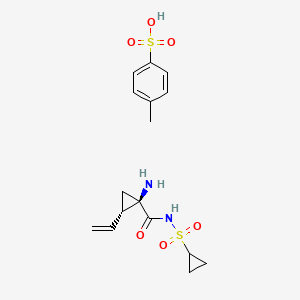

![2-[2-(Propan-2-yloxy)ethanesulfonamido]acetic acid](/img/structure/B1377864.png)
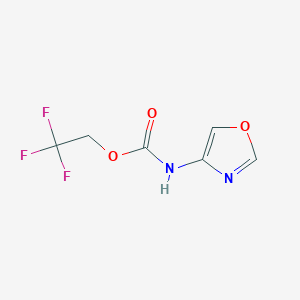
![5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1377869.png)